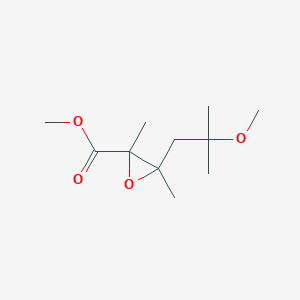![molecular formula C9H10O3S B15328654 Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- CAS No. 1568207-46-4](/img/structure/B15328654.png)
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . This compound is characterized by the presence of an oxirane ring and a methylsulfonyl phenyl group, making it a valuable compound in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- typically involves the reaction of 4-(methylsulfonyl)phenylacetic acid with an appropriate epoxidizing agent under controlled conditions. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient production of high-purity Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- .
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The methylsulfonyl group can be reduced to a methylsulfanyl group under specific conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of methylsulfanyl derivatives.
Substitution: Formation of various substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methylsulfonyl group enhances the compound’s stability and reactivity, allowing it to interact with different molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Oxirane, 2-[4-(methylsulfanyl)phenyl]-, (2S)-
- **Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2R)-
- **Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (RS)-
Uniqueness
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- is unique due to its specific stereochemistry and the presence of the methylsulfonyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1568207-46-4 |
|---|---|
Molekularformel |
C9H10O3S |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
(2S)-2-(4-methylsulfonylphenyl)oxirane |
InChI |
InChI=1S/C9H10O3S/c1-13(10,11)8-4-2-7(3-5-8)9-6-12-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
MGRQDNBYYRNGDK-SECBINFHSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]2CO2 |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




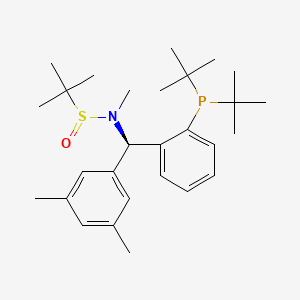
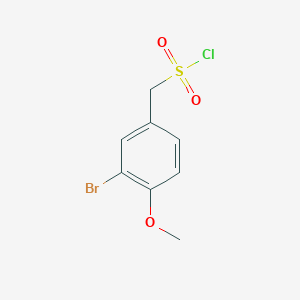
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)
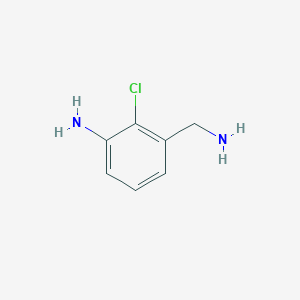
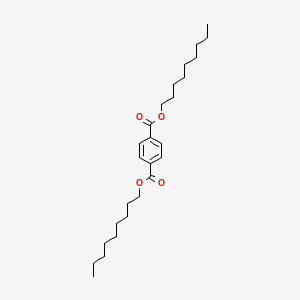
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)


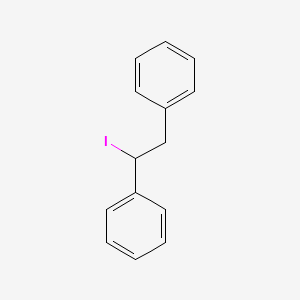
![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
